(1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
Description
The exact mass of the compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O3S/c1-31(29,30)26-9-6-16(7-10-26)21(28)25-14-12-24(13-15-25)20-19-17-4-2-3-5-18(17)23-27(19)11-8-22-20/h8,11,16H,2-7,9-10,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGJIMRRFUWWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a complex molecule with potential biological activity. This article provides an in-depth examination of its biological properties, synthesis methods, and relevant research findings.
- Chemical Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.39 g/mol
- CAS Number : 161975-39-9
- Structural Features : The molecule features a piperidine and piperazine core with a methylsulfonyl group, which is known to enhance solubility and bioactivity.
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components, particularly the piperidine and piperazine rings which are common in pharmacologically active compounds. Research indicates several potential activities:
1. Antimicrobial Activity
- Studies have shown that compounds with piperidine moieties exhibit significant antibacterial effects. For example, related compounds demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
- The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease. In silico docking studies suggest that these compounds can effectively bind to target enzymes, potentially leading to therapeutic applications in neurodegenerative diseases and urea cycle disorders .
3. Anticancer Potential
- The presence of the indazole moiety suggests potential anticancer properties. Indazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
4. Hypoglycemic Effects
- Some studies indicate that piperidine derivatives can help regulate blood glucose levels, which could be beneficial for diabetes management .
Case Studies
- Antibacterial Screening
- Enzyme Inhibition Assays
- Molecular Docking Studies
Data Summary Table
Scientific Research Applications
The biological activity of this compound is primarily evaluated through pharmacological assays. These studies assess its efficacy and safety profile by examining interactions with specific receptors or enzymes. The compound's biological effects can be categorized into several key areas:
- Antidepressant Activity : Similar compounds have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating depression.
- Antitumor Effects : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic properties against various cancer cell lines.
- Anti-inflammatory Properties : The presence of the piperazine and piperidine moieties may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of similar piperazine derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation with IC50 values in the low micromolar range. These findings suggest that the target compound may also possess similar antitumor properties.
Case Study 2: Neuropharmacological Effects
Research focused on the antidepressant potential of piperidine derivatives demonstrated that modifications in chemical structure could enhance serotonin receptor affinity. The target compound's unique structure may provide insights into developing new antidepressants.
Chemical Reactions Analysis
Amide Bond Formation
The compound’s core structure involves a methanone bridge between two heterocyclic moieties: a methylsulfonyl piperidin-4-yl group and a tetrahydropyrazino[1,2-b]indazol-1-yl-piperazin-1-yl substituent. Synthesis may involve:
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Acyl chloride activation : Conversion of the carboxylic acid precursor to an acyl chloride (e.g., using SOCl₂ or oxalyl chloride) to facilitate nucleophilic attack by the amine group of the piperazinyl component .
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Coupling reactions : Use of coupling reagents like HATU or EDCl to form the amide bond between the activated methanone and the amine .
Functional Group Transformations
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Methanesulfonylation : The methylsulfonyl group (SO₂Me) on the piperidine ring is likely introduced via sulfonation of a hydroxyl group, using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) .
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Pyrazinoindazole Formation : The tetrahydropyrazino[1,2-b]indazole moiety may be synthesized through cyclization reactions involving hydrazine derivatives and pyridine precursors, followed by hydrogenation to achieve the tetrahydro form .
Reaction Conditions and Analytical Data
Nucleophilic Acyl Substitution
The methanone carbonyl is susceptible to nucleophilic attack by amines, alcohols, or hydrides (e.g., LiAlH₄). Reaction with hydrides would yield secondary alcohols, while amines could form alternative amides .
Stability and Degradation
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Hydrolytic Stability : The amide bond is generally resistant to hydrolysis under mild conditions but may degrade under acidic/basic conditions .
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Oxidative Stability : The methylsulfonyl group (SO₂Me) is stable under most conditions but could undergo reduction to a sulfide (SO₂H) under strong reducing agents .
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the tetrahydropyrazino[1,2-b]indazol core in this compound?
- Methodological Answer : The tetrahydropyrazinoindazol moiety can be synthesized via cyclocondensation reactions. For example, hydrazine derivatives may react with ketones under acidic conditions to form the pyrazine ring, followed by indazole ring closure using catalysts like Pd or Cu . Similar protocols for pyrazinoindazol synthesis involve multi-step reactions with precise temperature control (e.g., reflux in ethanol at 80°C) and stoichiometric optimization to prevent side products .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel GF254, Rf values compared to standards). Structural validation employs ¹H/¹³C NMR (e.g., 400 MHz in DMSO-d6) to confirm methylsulfonyl and piperazine proton environments. Mass spectrometry (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 529.2), while elemental analysis ensures C, H, N, S percentages align with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can conflicting spectroscopic data between synthetic batches be systematically resolved?
- Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical impurities or solvent residues. Use deuterated solvents for NMR to eliminate interference, and repeat syntheses under inert atmospheres (N₂/Ar) to exclude oxidation. For MS inconsistencies, employ high-resolution instruments (HRMS) and cross-validate with X-ray crystallography if crystalline forms are obtainable . Contradictory biological activity data may require reevaluation of assay conditions (e.g., cell line viability, ATP levels in kinase assays) .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) against crystal structures of kinases (e.g., JAK2 or PI3Kγ) identifies potential binding modes. QSAR models trained on similar piperazine-containing compounds can predict IC₅₀ values, while MD simulations (AMBER/CHARMM) assess binding stability over 100-ns trajectories. Validate predictions with in vitro kinase inhibition assays using ATP-Glo™ or fluorescence polarization .
Experimental Design & Data Analysis
Q. What in vitro assays are appropriate for initial pharmacological profiling of this compound?
- Methodological Answer : Prioritize kinase profiling (Eurofins KinaseProfiler™) to screen against 50+ kinases at 1 µM. Follow with cytotoxicity assays (MTT/CellTiter-Glo®) in cancer cell lines (e.g., HeLa, A549) and normal cells (HEK293) to assess selectivity. For CNS targets, perform radioligand binding assays (5-HT₆ or σ receptors) using membrane preparations and scintillation counting .
Q. How can reaction yields be optimized for the methylsulfonyl-piperidine intermediate?
- Methodological Answer : Sulfonylation of piperidine with methanesulfonyl chloride typically achieves 70–80% yield. Optimize by using anhydrous DCM, slow reagent addition (syringe pump), and DMAP as a catalyst. Post-reaction, purify via silica gel chromatography (ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to remove unreacted starting material .
Data Contradiction & Validation
Q. How should researchers address discrepancies between computational ADMET predictions and experimental pharmacokinetic data?
- Methodological Answer : If in silico models (e.g., SwissADME) predict poor permeability but in vivo studies show high bioavailability, evaluate formulation strategies (nanoparticles, co-solvents). For metabolic stability mismatches, conduct hepatic microsome assays (human/rat) with LC-MS/MS metabolite identification. Adjust QSPR models using experimental logP and pKa values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
